molecular formula C₁₅H₂₃ClN₄O₂ B1662759 Dazopride CAS No. 70181-03-2

Dazopride

Cat. No. B1662759
CAS RN: 70181-03-2
M. Wt: 326.82 g/mol
InChI Key: YFXIKEZOBJFVAQ-UHFFFAOYSA-N
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Description

Dazopride (AHR-5531) is an antiemetic and gastroprokinetic agent of the benzamide class . It acts as a 5-HT3 receptor antagonist and 5-HT4 receptor agonist . In addition to its gastrointestinal effects, dazopride facilitates learning and memory in mice .


Molecular Structure Analysis

Dazopride has a molecular formula of C15H23ClN4O2 . Its average mass is 326.822 Da and its monoisotopic mass is 326.150940 Da . More detailed structural analysis would require specialized tools and databases.


Physical And Chemical Properties Analysis

Dazopride has a density of 1.3±0.1 g/cm3 . Its molar refractivity is 88.1±0.4 cm3 . It has 6 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds . Its polar surface area is 71 Å2 and its molar volume is 257.1±5.0 cm3 .

Scientific Research Applications

Antiemetic Properties in Chemotherapy

Dazopride, a substituted benzamide related to metoclopramide, shows promise as an antiemetic for patients undergoing chemotherapy. In a study, dazopride successfully prevented nausea and vomiting in patients receiving chemotherapy, without causing significant side effects commonly associated with dopamine receptor effects (Grant et al., 2004). This indicates its potential for improving the quality of life in cancer patients during treatment.

Enhancing Gastric Motility

Dazopride has been found to improve gastric emptying, an important factor in digestive health. Research demonstrates its efficacy in enhancing gastric motility in animal models, suggesting potential applications in treating gastrointestinal disorders (Costall et al., 1987). By facilitating stomach contractions, dazopride could be beneficial for conditions associated with delayed gastric emptying.

Antagonism of Cisplatin-induced Emesis

Studies show that dazopride can effectively counteract emesis (vomiting) caused by cisplatin, a chemotherapy drug. Its antiemetic action is related to its ability to enhance gastric motor activity, offering an alternative approach to managing chemotherapy-induced nausea and vomiting (Alphin et al., 1986). This suggests dazopride could be an important drug for improving the tolerability of cancer treatments.

Safety And Hazards

Handling of Dazopride should be done in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes . Formation of dust and aerosols should be avoided and non-sparking tools should be used .

properties

IUPAC Name

4-amino-5-chloro-N-(1,2-diethylpyrazolidin-4-yl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-4-19-8-10(9-20(19)5-2)18-15(21)11-6-12(16)13(17)7-14(11)22-3/h6-7,10H,4-5,8-9,17H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXIKEZOBJFVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CN1CC)NC(=O)C2=CC(=C(C=C2OC)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80867875
Record name 4-Amino-5-chloro-N-(1,2-diethyl-4-pyrazolidinyl)-2-methoxy-benzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dazopride

CAS RN

70181-03-2
Record name Dazopride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70181-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dazopride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070181032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-chloro-N-(1,2-diethyl-4-pyrazolidinyl)-2-methoxy-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAZOPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV07VSP2G8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To 75 ml. of thionyl chloride was added 12 g. (0.05 mole) of 4-acetamido-5-chloro 2-methoxy-benzoic acid and the stirred suspension refluxed one hour. The resulting solution was concentrated and 100 ml. of chloroform added to the residue which was concentrated to remove traces of thionyl chloride. The residue was dissolved in 100 ml. of chloroform and the solution added at a rapid drop to 7 g. (0.05 mole) of 4-amino-1,2-diethylpyrazolidine in 100 ml. of chloroform while stirring and cooling to 20°-25° C. with an ice bath. After 30 minutes the chloroform solution was extracted two times with 100 ml. of 3 N hydrochloric acid and the chloroform solution retained. The acid extract was boiled 10 minutes, cooled with ice, made basic with concentrated sodium hydroxide while cooling and extracted with chloroform. The chloroform was dried (sodium sulfate), concentrated and the residue crystallized from isopropyl ether-isooctane to give 3 g. of material which melted at 116°-118° C. The retained chloroform solution was extracted with dilute sodium hydroxide and concentrated. The residue was dissolved in 3 N hydrochloric acid and extracted with isopropyl ether. The acid solution was refluxed for 10 minutes, cooled with ice bath, made basic with sodium hydroxide while cooling and extracted with chloroform. The chloroform was dried (sodium sulfate) and concentrated. The residue was crystallized three times from isopropyl ether to give 0.7 g. of material which melted at 117°-119° C. A mixture melting point of both materials gave no depression of the melting point. The combined yield was 3.7 g. (23%).
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Synthesis routes and methods II

Procedure details

The title compound was prepared as described in Example 6 of U.S. Pat. No. 4,207,327 from 4-acetamido-5-chloro-2-methoxy-benzoic acid thionyl chloride and 4-amino-1,2-diethylpyrazolidine, m.p. 117°-119° C.
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4-acetamido-5-chloro-2-methoxy-benzoic acid thionyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
B Costall, AM Domeney, SJ Gunning, ME Kelly… - …, 1987 - Elsevier
… Dazopride and metoclopramide were equipotent in … 200 times more potent than dazopride in antagonising the emesis caused … In contrast, dazopride had little or no action in these tests …
Number of citations: 17 www.sciencedirect.com
RS Alphin, AG Proakis, CA Leonard, WL Smith… - Digestive diseases and …, 1986 - Springer
… by metoclopramide and dazopride. The antiemetic actions of metoclopramide and dazopride are associated with their ability to enhance gastric motor activity. Dazopride, unlike …
Number of citations: 43 link.springer.com
SC Grant, MG Kris, RJ Gralla, RA Clark… - Cancer chemotherapy and …, 1993 - Springer
… Unlike metoclopramide, dazopride has no effect on dopamine … received three iv infusions of dazopride every 2 h beginning … Dazopride can be safely given on this schedule at doses of …
Number of citations: 10 link.springer.com
B Costall, AM Domeney, RJ Naylor, FD Tattersall - Neuropharmacology, 1987 - Elsevier
The intravenous injection of cisplatin in the ferret caused a consistent emetic (vomiting/retching) response. Emesis induced by cisplatin was abolished by the 5-hydroxytryptamine (5-HT) …
Number of citations: 121 www.sciencedirect.com
CM Villalón, MO den Boer… - British journal of …, 1991 - Wiley Online Library
… In marked contrast, the administration of several doses of either zacopride, cisapride, metoclopramide or dazopride antagonized the tachycardia induced by 5-HT (Figure 2) or 5…
Number of citations: 70 bpspubs.onlinelibrary.wiley.com
FD King, GJ Sanger - Annual Reports in Medicinal Chemistry, 1988 - Elsevier
… Dazopride is a weak 5-HT3 receptor antagonist, less potent than metoclopramide 2 vitro (45). In preliminary clinical trials dazopride … , clebopride , dazopride and metoclopramfde as …
Number of citations: 22 www.sciencedirect.com
JS Gidda, I Monkovic - Annual Reports in Medicinal Chemistry, 1985 - Elsevier
… Dazopride (5) - This analog of metoclopramide is in an early stage of clinical development. It has been suggested that dazopride does … ; in dogs dazopride increases antral contractions. …
Number of citations: 9 www.sciencedirect.com
CM Villalón, MO Den Boer, JPC Heiligers… - … Biology, Receptors and …, 1991 - Springer
… and cisapride displayed substantial agonist effects which, however, were less marked than those of 5-HT, 5-methoxytryptamine or lX-methyl-5-HT; metoclopramide and dazopride …
Number of citations: 4 link.springer.com
CAS Number, I vivo Activity
Number of citations: 0
WL Smith, DA Droppleman… - …, 1984 - WB SAUNDERS CO …
Number of citations: 4

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